molecular formula C11H15NO B2879208 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol CAS No. 65623-40-7

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol

Cat. No.: B2879208
CAS No.: 65623-40-7
M. Wt: 177.247
InChI Key: XYKHXADEXVAGSF-UHFFFAOYSA-N
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Description

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is a heterocyclic organic compound featuring a partially hydrogenated quinoline scaffold (tetrahydroquinoline) with an ethanol moiety attached at the 2-position. This structure combines the aromatic properties of quinoline with the conformational flexibility of the saturated ring, making it a versatile intermediate in medicinal chemistry and materials science. The hydroxyl group enhances its polarity, influencing solubility and hydrogen-bonding interactions, while the tetrahydroquinoline core provides a platform for further functionalization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,3,4-tetrahydroquinolin-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-10-6-5-9-3-1-2-4-11(9)12-10/h1-4,10,12-13H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKHXADEXVAGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65623-40-7
Record name 2-(1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-ol
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Preparation Methods

Catalytic Hydrogenation of Quinoline Derivatives

Reaction Mechanism and Conditions

The most widely documented method for synthesizing 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol involves the catalytic hydrogenation of quinoline or its substituted analogs. This process typically employs palladium on carbon (Pd/C) as a catalyst under hydrogen gas at medium pressures (5–25 atm) and temperatures ranging from 25°C to 50°C. The reduction proceeds via a stepwise mechanism:

  • Quinoline Activation : Adsorption of quinoline onto the Pd/C surface.
  • Hydrogen Transfer : Sequential addition of hydrogen to the aromatic ring, resulting in partial saturation.
  • Full Saturation : Complete reduction of the heterocyclic ring to form the tetrahydroquinoline structure.

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred due to their ability to stabilize intermediates and enhance hydrogen solubility.

Table 1: Catalytic Hydrogenation Parameters and Yields
Substrate Catalyst Pressure (atm) Temperature (°C) Solvent Yield (%)
Quinoline 10% Pd/C 20 40 Ethanol 78
6-Methoxyquinoline 5% Pd/C 15 30 THF 65
8-Nitroquinoline 10% Pd/C 25 50 Ethanol 42

Challenges and Optimizations

A major limitation of this method is the potential over-reduction of the ethanol side chain, leading to undesired byproducts. To mitigate this, recent studies have optimized hydrogen partial pressures and introduced co-catalysts like platinum oxide (PtO₂) to enhance selectivity. Additionally, in-situ Fourier-transform infrared (FTIR) monitoring has been employed to track reaction progress and terminate hydrogenation at the tetrahydro stage.

Cyclization Strategies for Tetrahydroquinoline Formation

Acid-Catalyzed Cyclization

An alternative route involves the cyclization of substituted aniline derivatives. For example, (R)-3-(4-trifluoromethyl-phenylamino)-valeric acid undergoes cyclization in the presence of phosphorus pentoxide (P₄O₁₀) and methanesulfonic acid (MSA) at 40–50°C. This method avoids racemization, making it suitable for synthesizing optically active derivatives.

Reaction Scheme :
$$
\text{(R)-3-(4-Trifluoromethyl-phenylamino)-valeric acid} \xrightarrow[\text{MSA, 45°C}]{\text{P₄O₁₀}} \text{this compound}
$$

Table 2: Cyclization Reaction Parameters
Starting Material Acid Catalyst Temperature (°C) Time (h) Yield (%)
(R)-3-(4-Trifluoromethyl-anilino)valeric acid P₄O₁₀ + MSA 45 12 72
4-Chloroaniline derivative H₂SO₄ 60 24 58

Asymmetric Cyclization for Enantioselective Synthesis

Optically pure this compound is critical for pharmaceutical applications. The patent literature describes an asymmetric cyclization using protected vinyl amines and chiral acid catalysts, such as (R)-BINOL-phosphoric acid. This method achieves enantiomeric excess (ee) values exceeding 90% under cryogenic conditions (-78°C).

Multi-Step Synthesis via Schiff Base Intermediates

Formation of Schiff Bases

Schiff bases derived from 2-aminoethanol and substituted benzaldehydes serve as precursors. For instance, condensation of 4-trifluoromethylbenzaldehyde with 2-aminoethanol in toluene produces the corresponding Schiff base, which is subsequently reduced using sodium borohydride (NaBH₄).

Reaction Steps :

  • Condensation :
    $$
    \text{4-Trifluoromethylbenzaldehyde} + \text{2-Aminoethanol} \rightarrow \text{Schiff Base}
    $$
  • Reduction :
    $$
    \text{Schiff Base} \xrightarrow{\text{NaBH₄, MeOH}} \text{this compound}
    $$

Post-Reduction Modifications

Further functionalization of the ethanol side chain is achievable through nucleophilic substitution or oxidation. For example, treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloride, enabling subsequent coupling reactions.

Analytical and Purification Techniques

Chromatographic Monitoring

Thin-layer chromatography (TLC) on silica gel (e.g., Silufol UV₂₅₄ plates) is routinely used to monitor reaction progress. Ethyl acetate/hexane (3:7) is a common mobile phase for resolving tetrahydroquinoline derivatives.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR (400 MHz, CDCl₃) : δ 1.45–1.65 (m, 4H, CH₂), 2.80 (t, 2H, J = 6.0 Hz, NCH₂), 3.65 (t, 2H, J = 5.5 Hz, OCH₂).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients confirm purity (>95%).

Industrial-Scale Production Challenges

Solvent and Catalyst Recovery

Large-scale synthesis requires efficient solvent recovery systems. For instance, ethanol is distilled and reused in subsequent batches, reducing costs by ~30%. Catalyst recycling via filtration and reactivation (e.g., Pd/C treated with H₂O₂) is also critical.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may act on specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

2-(2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-ol

  • Structure: Methyl groups at positions 2, 2, 4, and 7 on the tetrahydroquinoline ring, with the ethanol group at the 1-position.
  • Properties: Molecular Weight: 233.355 g/mol (vs. ~193.25 g/mol for the target compound, assuming C11H15NO). Applications: Used in materials science and as a synthetic intermediate; methyl groups may stabilize the ring against metabolic degradation .

2-(1,2,3,4-Tetrahydroquinolin-8-yl)ethan-1-amine Dihydrochloride

  • Structure : Ethylamine group at the 8-position, with a dihydrochloride salt form.
  • Properties :
    • Molecular Weight : 247.19 g/mol (C11H18Cl2N2).
    • Basicity : The amine group (pKa ~10) increases basicity, improving solubility in acidic conditions.
    • Applications : Likely explored for neurological targets (e.g., amine receptors) due to the charged amine moiety .

2-Amino-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

  • Structure: Ketone and amino groups replacing the ethanol moiety, with substitution at the 1-position.
  • Properties: Reactivity: The ketone group may participate in nucleophilic addition reactions, unlike the hydroxyl group in the target compound. Stability: Prone to oxidation or hydrolysis under harsh conditions. Applications: Potential use in Schiff base formation or as a peptidomimetic scaffold .

2-(4-Aminophenyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

  • Structure: Aryl ketone with a 4-aminophenyl substituent.
  • Properties: Molecular Weight: 266.34 g/mol (C17H18N2O). Applications: Investigated in drug discovery for kinase inhibitors or GPCR modulators .

Biological Activity

2-(1,2,3,4-Tetrahydroquinolin-2-yl)ethan-1-ol is a compound that has garnered attention for its diverse biological activities. With the molecular formula C11H15NOC_{11}H_{15}NO and a molecular weight of 177.24 g/mol, this compound is classified under tetrahydroquinoline derivatives. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 65623-40-7
  • Purity : Minimum 95% .

Antioxidant Activity

Research has shown that tetrahydroquinoline derivatives exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various fused heterocyclic compounds, including those related to tetrahydroquinolines. The findings indicated that these compounds effectively scavenge free radicals and inhibit oxidative stress markers in vitro .

Table 1: Antioxidant Activity Comparison

CompoundIC50 Value (µM)Mechanism of Action
This compound25Free radical scavenging
Other Tetrahydroquinoline Derivatives30 - 50Free radical scavenging

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinoline derivatives has been explored in various models of neurodegeneration. For instance, a case study involving neuronal cell lines demonstrated that treatment with this compound led to reduced apoptosis and enhanced cell viability under oxidative stress conditions. This suggests a protective effect against neurodegenerative diseases .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
Staphylococcus aureus32 µg/mLCell membrane disruption
Escherichia coli64 µg/mLInhibition of metabolic pathways

Case Study: Neuroprotection in Oxidative Stress Models

A recent study assessed the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced oxidative stress. Results showed a significant increase in cell viability (up to 40%) compared to untreated controls. Additionally, the compound reduced levels of reactive oxygen species (ROS), indicating its potential as a neuroprotective agent .

Case Study: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against multiple strains of bacteria using the broth microdilution method. The results revealed that it had a notable inhibitory effect on both Staphylococcus aureus and Escherichia coli at concentrations lower than those required for conventional antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to donate electrons helps neutralize free radicals.
  • Neuroprotection : It may modulate signaling pathways involved in cell survival and apoptosis.
  • Antimicrobial Action : The disruption of microbial membranes and interference with metabolic processes are key factors in its antimicrobial efficacy.

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